molecular formula C16H15N3O4S2 B2925964 2-ethoxy-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 691376-73-5

2-ethoxy-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2925964
CAS No.: 691376-73-5
M. Wt: 377.43
InChI Key: JIURFAHANOPNNF-UHFFFAOYSA-N
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Description

2-ethoxy-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Scientific Research Applications

2-ethoxy-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

Future Directions

Given the diverse biological activities of thiazole derivatives, future research could focus on the design and development of new compounds related to this scaffold to act as drug molecules with lesser side effects . Further studies could also explore the specific synthesis, chemical reactions, mechanism of action, and safety profile of “2-ethoxy-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide”.

Mechanism of Action

Target of Action

It has been found to inhibitStaphylococcus aureus Smith DNA helicase DnaC . This enzyme plays a crucial role in DNA replication, making it a potential target for antimicrobial drugs.

Mode of Action

Based on its structural similarity to other thiazole derivatives, it may interact with its target enzyme, leading to the inhibition of the enzyme’s activity . This interaction could potentially disrupt the DNA replication process of the bacteria, thereby exerting its antimicrobial effects .

Biochemical Pathways

These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The compound’s effect on these pathways could be attributed to its interaction with various targets, leading to a cascade of downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibitory effect on the target enzyme. By inhibiting DNA helicase, the compound could potentially interfere with bacterial DNA replication, leading to the death of the bacteria . .

Preparation Methods

The synthesis of 2-ethoxy-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as triethylamine. The intermediate compounds are then treated with reagents like 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-ethoxy-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Comparison with Similar Compounds

2-ethoxy-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and therapeutic potential . The unique combination of the ethoxy and sulfamoyl groups in this compound contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-ethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-2-23-13-6-4-3-5-11(13)15(20)19-16-18-12-8-7-10(25(17,21)22)9-14(12)24-16/h3-9H,2H2,1H3,(H2,17,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIURFAHANOPNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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